molecular formula C14H17N3O3S2 B2798583 Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate CAS No. 2034584-60-4

Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate

Cat. No.: B2798583
CAS No.: 2034584-60-4
M. Wt: 339.43
InChI Key: CQLDBTSEIUJZNF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 1,2,3-thiadiazole carboxamido substituent at the 5-position and an ethyl ester group at the 2-position. The propyl chain on the thiadiazole ring may influence lipophilicity and steric effects, impacting solubility and reactivity .

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-propylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-4-6-9-12(22-17-16-9)13(18)15-10-7-8(3)11(21-10)14(19)20-5-2/h7H,4-6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLDBTSEIUJZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
  • Structure : Contains a fused benzo[b]thiophene core with hydroxyl and ketone groups at positions 5, 4, and 5.
  • Properties : Melting point 153–156 °C; IR νmax 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).
  • Reactivity : Undergoes photoinduced cycloaddition with alkenes to form fused benzofuran derivatives .
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
  • Structure : Similar to 1a but with a phenyl group at position 3 instead of methyl.
  • Properties : Melting point 174–178 °C; IR νmax 1774 cm⁻¹ (ester C=O), 1721 cm⁻¹ (ketone C=O).
  • Reactivity : Demonstrates analogous cycloaddition behavior, but the phenyl group may sterically hinder certain reactions compared to methyl .

Key Comparison : The methyl vs. phenyl substitution at position 3 alters steric bulk and electronic effects, influencing melting points and reaction kinetics.

Amino and Chlorophenyl Derivatives

Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate
  • Structure: Features an amino group at position 3 and a 4-chlorophenyl group at position 3.
  • Reactivity : Serves as a precursor for isothiocyanate derivatives (e.g., via thiophosgene treatment) and cyclizes to form pyrimidine or triazolopyrimidine derivatives .

Key Comparison: The amino group enables nucleophilic reactions absent in the thiadiazole carboxamido derivative, while the chlorophenyl group increases hydrophobicity compared to the propyl-thiadiazole substituent.

Thiadiazole vs. Tetrazole and Thiazole Analogues

Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
  • Structure : Contains a tetrazole ring linked via a sulfanylacetyl group.
  • Properties : Higher molecular weight (MW ≈ 534 g/mol) and increased hydrogen-bond acceptors (N and O atoms) compared to the target compound.
  • Applications : Tetrazole groups are bioisosteres for carboxylic acids, enhancing metabolic stability in drug design .
Thiazol-5-ylmethyl Carbamate Derivatives
  • Structure : Includes a thiazole ring instead of thiadiazole (e.g., thiazol-5-ylmethyl carbamate derivatives).

Key Comparison : The 1,2,3-thiadiazole in the target compound provides a unique electronic profile due to sulfur and nitrogen atoms, differing from the tetrazole’s acidity or thiazole’s aromaticity.

Carboxamido Substituents

Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
  • Structure : Substituted with a phenylcarbamoyl group instead of 4-propyl-1,2,3-thiadiazole carboxamido.
  • Properties : Lower molecular weight (MW ~381 g/mol) and reduced steric bulk compared to the target compound.
  • Reactivity : The phenylcarbamoyl group may participate in hydrogen bonding, influencing solubility .

Key Comparison : The 4-propyl-thiadiazole group in the target compound introduces a larger, more lipophilic substituent (XLogP3 ~5.2 vs. ~3.5 for phenylcarbamoyl), affecting membrane permeability .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituents
Ethyl 3-methyl-5-(4-propyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate (Target) ~424* ~5.2 N/A 4-Propyl-1,2,3-thiadiazole carboxamido
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) ~292 ~2.1 153–156 Hydroxy, ketone groups
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate ~295 ~3.8 N/A Amino, 4-chlorophenyl
Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate ~534 ~6.5 N/A Tetrazole, isopropylphenyl

*Estimated based on analogous structures.

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